ETHYL 4-({[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOL-4-YL]FORMAMIDO}METHANETHIOYL)PIPERAZINE-1-CARBOXYLATE
Overview
Description
ETHYL 4-({[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOL-4-YL]FORMAMIDO}METHANETHIOYL)PIPERAZINE-1-CARBOXYLATE is a useful research compound. Its molecular formula is C19H20Cl2N4O4S and its molecular weight is 471.4 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 4-[({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)carbonothioyl]-1-piperazinecarboxylate is 470.0582317 g/mol and the complexity rating of the compound is 640. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activities
Research has led to the development of various compounds related to ethyl 4-[({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)carbonothioyl]-1-piperazinecarboxylate with significant antimicrobial properties. For instance, novel triazole derivatives synthesized from various ester ethoxycarbonylhydrazones have demonstrated good or moderate activities against test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2010).
Biological Activities of Hybrid Molecules
Hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, derived from ethyl piperazine-1-carboxylate, have shown notable antimicrobial, antilipase, and antiurease activities. This research suggests the compound's utility in creating effective treatments against various bacterial infections and enzymatic conditions (Başoğlu et al., 2013).
Novel Pyridine Derivatives
The creation of new pyridine derivatives involving reactions with amine components like morpholine or methyl piperazine demonstrates the compound's versatility in synthesizing a range of chemicals with potential antimicrobial properties (Patel et al., 2011).
Synthesis of Piperazine Derivatives
The reactivity of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates with secondary amines, leading to the synthesis of N,N'-disubstituted piperazine derivatives, opens up new pathways in medicinal chemistry for the development of novel therapeutic agents (Vasileva et al., 2018).
Properties
IUPAC Name |
ethyl 4-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]carbamothioyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N4O4S/c1-3-28-19(27)25-9-7-24(8-10-25)18(30)22-17(26)14-11(2)29-23-16(14)15-12(20)5-4-6-13(15)21/h4-6H,3,7-10H2,1-2H3,(H,22,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSZMJSICQDZJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=S)NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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